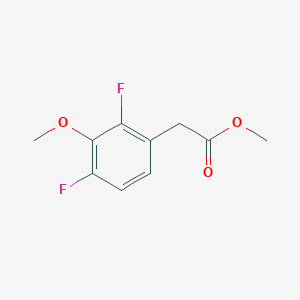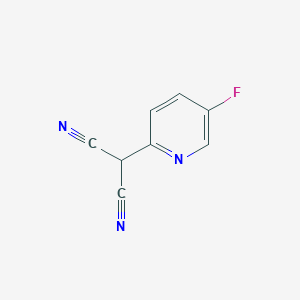
3',5'-Difluoro-2'-nitrophenacyl bromide
Overview
Description
3',5'-Difluoro-2'-nitrophenacyl bromide (DFNPB) is a brominated nitrophenacyl compound that is widely used in a variety of scientific research applications. It is a versatile molecule that can be used in synthesis, biochemistry, and physiological studies. DFNPB has been used in various research applications, including drug discovery, drug metabolism, and cellular signaling. It is also used in the production of pharmaceuticals and other compounds. DFNPB is a useful tool for researchers due to its versatility and its ability to be used in a variety of scientific research applications.
Scientific Research Applications
3',5'-Difluoro-2'-nitrophenacyl bromide is a versatile molecule that can be used for a variety of scientific research applications. It has been used in drug discovery, drug metabolism, and cellular signaling studies. It has also been used in the production of pharmaceuticals and other compounds. 3',5'-Difluoro-2'-nitrophenacyl bromide has also been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of various compounds on cellular processes. 3',5'-Difluoro-2'-nitrophenacyl bromide has also been used to study the effects of various compounds on the immune system.
Mechanism Of Action
3',5'-Difluoro-2'-nitrophenacyl bromide is a brominated nitrophenacyl compound that acts as a substrate for various enzymes. It is a potent inhibitor of many enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. It is also a substrate for various kinases, such as protein kinase A and protein kinase C. 3',5'-Difluoro-2'-nitrophenacyl bromide is able to interact with various proteins and enzymes, and this interaction is thought to be involved in its mechanism of action.
Biochemical and Physiological Effects
3',5'-Difluoro-2'-nitrophenacyl bromide has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. 3',5'-Difluoro-2'-nitrophenacyl bromide has also been shown to inhibit the activity of various kinases, such as protein kinase A and protein kinase C.
Advantages And Limitations For Lab Experiments
3',5'-Difluoro-2'-nitrophenacyl bromide is a versatile molecule that can be used in a variety of scientific research applications. It has a wide range of advantages and limitations for lab experiments. One advantage of using 3',5'-Difluoro-2'-nitrophenacyl bromide is that it is a potent inhibitor of many enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. This makes it a useful tool for studying the effects of drugs on the body, as well as for studying the effects of various compounds on cellular processes. Another advantage is that it can be used in a variety of biochemical and physiological studies. However, one limitation of using 3',5'-Difluoro-2'-nitrophenacyl bromide is that it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving 3',5'-Difluoro-2'-nitrophenacyl bromide. One potential direction is to further investigate its effects on various biochemical and physiological processes. Another potential direction is to study its effects on drug metabolism and cellular signaling. Additionally, further research could be conducted to explore the potential applications of 3',5'-Difluoro-2'-nitrophenacyl bromide in drug discovery and production. Finally, research could be conducted to explore the potential applications of 3',5'-Difluoro-2'-nitrophenacyl bromide in the treatment of various diseases and disorders.
properties
IUPAC Name |
2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLAKEDSVMZWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-2'-nitrophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















